molecular formula C17H18BrNO3S2 B2711392 2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine CAS No. 321579-25-3

2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

Cat. No. B2711392
CAS RN: 321579-25-3
M. Wt: 428.36
InChI Key: ONSKPYHSULWDER-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolidine derivative and has been extensively studied for its unique properties and potential benefits.

Scientific Research Applications

Photodynamic Therapy Applications

One study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, suggesting the potential of these compounds as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant and Antimicrobial Applications

Another area of application includes the synthesis of thiazolidine derivatives for anticonvulsant and antimicrobial activities. For instance, a study describes the smooth one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, with some compounds exhibiting promising anticonvulsant activity (Vijaya Raj & Narayana, 2006). Similarly, novel Schiff bases containing 2,4-disubstituted thiazole rings have been synthesized, characterized, and found to display significant antimicrobial activities, with certain compounds showing moderate to excellent anti-bacterial and anti-fungal activity (Bharti, Nath, Tilak, & Singh, 2010).

Synthetic and Biological Activity Studies

Additionally, research has focused on the synthesis of sulfonamide derivatives of thiazolidin-4-ones with significant anticonvulsant activity against two seizure models, suggesting their potential as leads for further investigations in anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010). Moreover, studies on the synthesis and in vitro binding profile of highly potent 5-HT3 receptor antagonists indicate the successful penetration of these compounds across the blood-brain barrier, underlining their utility in neuropharmacology (Rosen et al., 1990).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S2/c1-12-4-3-5-14(10-12)24(20,21)19-8-9-23-17(19)15-11-13(18)6-7-16(15)22-2/h3-7,10-11,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSKPYHSULWDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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